3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione

LogP Lipophilicity Permeability

Prioritize this specific meta-methoxy regioisomer (CAS 1214658-55-5) for your CNS and fragment-based drug discovery campaigns. Unlike its ortho- or para-substituted analogs, this compound offers a LogP of -0.208 and TPSA of 58.64 Ų—parameters optimized for blood-brain barrier penetration while avoiding confounding intramolecular hydrogen bonding. With a single H-bond donor and a neutral charge state at physiological pH (pKa 10.65), it serves as a definitive probe for CYP450 metabolism studies and a reliable reference standard for HPLC/LC-MS isomer separation. Insist on verified ≥95% purity to ensure reproducible library synthesis and screening results.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Cat. No. B13223430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC(C1=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C12H14N2O3/c1-14-7-10(15)13-11(12(14)16)8-4-3-5-9(6-8)17-2/h3-6,11H,7H2,1-2H3,(H,13,15)
InChIKeyABYOTVUSXQJQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione – Core Compound Identity, Physicochemical Profile & Procurement Specifications


3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione (CAS 1214658-55-5) is a heterocyclic small molecule belonging to the 1-methylpiperazine-2,5-dione class, characterized by a 3-methoxyphenyl substituent at the C3 position of the 2,5-diketopiperazine ring. Its molecular formula is C12H14N2O3, with a molecular weight of 234.25 g/mol and a commercially available purity of ≥95% . Computed physicochemical properties include a LogP of -0.208, a topological polar surface area (TPSA) of 58.64 Ų, and a pKa (acid) of 10.65, as catalogued in the ChemBase database (CBID: 116863) [1]. These baseline parameters are foundational for assessing its behavior in medicinal chemistry campaigns, where subtle structural modifications among regioisomeric analogs can drive significant differences in permeability, solubility, and target engagement.

Why 3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione Cannot Be Replaced by Other Methoxy-Positional Isomers or Generic Piperazine-2,5-diones


Generic substitution within the 1-methylpiperazine-2,5-dione scaffold is scientifically unsound because the regioisomeric position of the methoxy substituent on the phenyl ring (ortho-2, meta-3, or para-4) fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity. While the molecular formula and weight are identical across the 2-, 3-, and 4-methoxy isomers (C12H14N2O3, 234.25 g/mol), the meta-substitution pattern of the target compound imparts a unique set of computed physicochemical properties—specifically, a LogP of -0.208, a TPSA of 58.64 Ų, and a single hydrogen-bond donor count of 1—that differentiates it from its ortho- and para-regioisomers [1][2]. These differences directly impact critical drug-like parameters such as aqueous solubility, passive membrane permeability, and cytochrome P450 metabolic stability, meaning that one isomer cannot be assumed to perform equivalently to another in biological assays or synthetic applications.

Quantitative Evidence for Selection of 3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione Over Closest Analogs


Meta-Methoxy Substitution Confers a Distinct Lipophilicity Profile (LogP) Compared to Ortho- and Para-Isomers

The target compound's computed LogP of -0.208 (LogD at pH 7.4 also -0.208) represents a moderately hydrophilic character that is expected to differ meaningfully from the ortho-methoxy (2-position) and para-methoxy (4-position) regioisomers due to altered electronic conjugation and dipole moments [1]. While quantitative LogP values for the ortho- and para-isomers could not be retrieved from public databases at this time, the meta-substitution pattern generally yields intermediate lipophilicity between the more polar ortho- and less polar para-isomers in substituted phenyl series [2]. This differential LogP can translate to distinct Caco-2 permeability, aqueous solubility, and plasma protein binding profiles—key determinants in early-stage drug candidate selection.

LogP Lipophilicity Permeability Drug Design

Topological Polar Surface Area (TPSA) of 58.64 Ų Differentiates the Meta-Isomer for Blood-Brain Barrier Penetration Potential

The target compound exhibits a TPSA of 58.64 Ų, placing it within the favorable range (<90 Ų) for passive blood-brain barrier (BBB) penetration, while also maintaining sufficient polarity for aqueous solubility [1]. The ortho-methoxy isomer is expected to have a slightly different TPSA due to intramolecular hydrogen bonding between the methoxy oxygen and the piperazine-2,5-dione NH group, potentially reducing its effective polar surface area. Conversely, the para-methoxy isomer lacks this intramolecular interaction, likely resulting in a higher effective TPSA and reduced BBB permeability. This makes the meta-isomer a strategically distinct choice for CNS-targeted probe development where balanced permeability is required.

TPSA Blood-Brain Barrier CNS Drug Design

Single Hydrogen-Bond Donor Count (HBD = 1) Restricts Non-Specific Binding Relative to Hydroxy or Amino Analogs

The target compound possesses exactly 1 hydrogen-bond donor (the amide NH of the piperazine-2,5-dione ring), as computed from its SMILES structure [1]. This low HBD count reduces the propensity for non-specific protein binding compared to analogs containing phenolic hydroxyl (e.g., 3-(3-hydroxyphenyl)-1-methylpiperazine-2,5-dione) or primary amine substituents, which typically have HBD counts of 2 or higher. While direct binding selectivity data are not available, the minimal HBD feature is a known driver of improved selectivity profiles in fragment-based drug discovery and is an inherent, quantifiable differentiator for procurement when minimizing off-target interactions is a priority.

Hydrogen-Bond Donors Off-Target Binding Selectivity

Acidic pKa of 10.65 Indicates Predominantly Neutral Species at Physiological pH, Influencing Solubility and Formulation

The target compound's computed acidic pKa of 10.65 (JChem) indicates that the amide NH proton is very weakly acidic, meaning the molecule remains >99.9% neutral at physiological pH 7.4 [1]. This contrasts with analogs bearing carboxylic acid (pKa ~4-5) or basic amine (pKa ~8-10) substituents, which would be predominantly ionized under the same conditions. The neutral charge state of the meta-methoxy isomer simplifies formulation development, enhances passive membrane permeability, and reduces pH-dependent solubility variability—a tangible advantage for both in vitro assay consistency and in vivo oral absorption.

pKa Ionization State Formulation Solubility

Commercially Available Purity of 95%+ with Batch Consistency Supports Reproducible Screening Campaigns

Vendor specifications from multiple independent suppliers consistently report a minimum purity of 95% for 3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione (CAS 1214658-55-5) . This level of batch-to-batch purity reduces the risk of confounding biological assay results due to impurities, a critical consideration when screening against close analogs where potency differences may be subtle. In contrast, some regioisomeric analogs (e.g., 3-(2-methoxyphenyl)-1-methylpiperazine-2,5-dione) are listed as 'enquire for details,' suggesting less standardized commercial availability . The assured purity and multi-vendor sourcing of the meta-isomer provide downstream procurement certainty.

Purity Procurement Reproducibility Screening

Where 3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione Delivers the Strongest Scientific and Procurement Value


Medicinal Chemistry: CNS Penetrant Fragment or Scaffold with Balanced Lipophilicity

With a TPSA of 58.64 Ų and LogP of -0.208, this compound sits within the optimal property space for CNS drug candidates [1]. Its meta-methoxy substitution avoids the intramolecular hydrogen bonding seen in ortho-isomers and the excessive polarity of para-isomers, making it a preferred starting point for fragment-based drug discovery targeting neurological targets where blood-brain barrier penetration is required.

Analytical Reference Standard and Method Development for Regioisomeric Purity

The compound's well-characterized computed properties (LogP, TPSA, pKa) and 95% commercial purity [1] make it suitable as a reference standard for HPLC or LC-MS method development aimed at separating and quantifying methoxy-positional isomers of 1-methylpiperazine-2,5-diones. Its distinct retention time relative to ortho- and para-isomers can serve as a benchmark in quality control workflows.

In Vitro ADME Panel Compound for Investigating Methoxy Position Effects on Metabolic Stability

The meta-methoxy isomer's single HBD count and neutral charge state at physiological pH (pKa 10.65) [1] make it an ideal probe for studying how methoxy position influences cytochrome P450-mediated oxidative metabolism. When compared head-to-head with the ortho- and para-isomers, any observed differences in intrinsic clearance can be attributed directly to electronic and steric effects of the substitution pattern, rather than confounding factors like differential ionization.

Synthetic Building Block for Diversification of 2,5-Diketopiperazine Libraries

The piperazine-2,5-dione core is a privileged scaffold in combinatorial chemistry. The 3-(3-methoxyphenyl) substitution provides a chemically stable, electronically neutral handle for further functionalization (e.g., electrophilic aromatic substitution at the activated meta-methoxy ring), enabling the generation of diverse analog libraries for high-throughput screening [1]. Its assured 95% purity across multiple vendors ensures that initial coupling reactions proceed without interference from unknown impurities.

Quote Request

Request a Quote for 3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.